

Application Note: Mass Spectrometry Analysis of Peptides Modified by Carbamoyl-DL-Alanine

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Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

Cat. No.: B556241

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Introduction

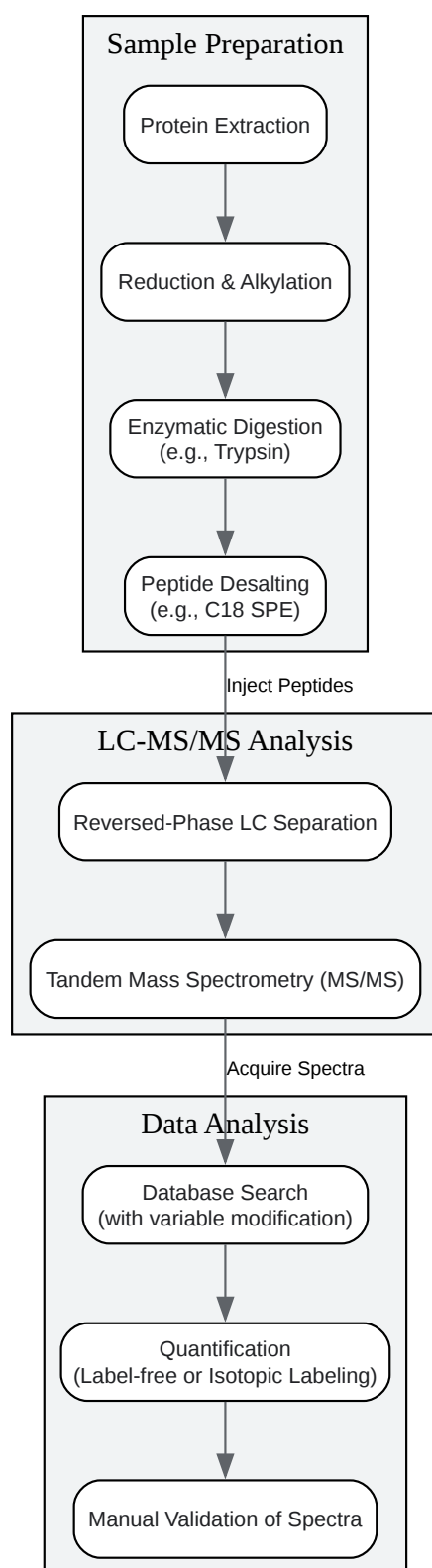
Post-translational modifications (PTMs) of proteins play a critical role in regulating cellular processes and are of significant interest in drug development and disease research. This application note details a comprehensive protocol for the identification and quantification of a specific peptide modification, carbamoyl-DL-alanine (**carbamoyl-DL-ala-OH**), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While carbamylation, the addition of a carbamoyl group ($-\text{CONH}_2$), is a well-studied modification, the specific modification by carbamoyl-DL-alanine is less characterized. This document is based on the plausible assumption that the modification occurs via the formation of an amide bond between the carboxylic acid of **carbamoyl-DL-ala-OH** and a primary amine on the peptide, such as the ϵ -amino group of a lysine residue or the N-terminus. This results in a mass shift of +115.0484 Da ($\text{C}_4\text{H}_5\text{N}_2\text{O}_2$, net addition after loss of H_2O). Understanding the fragmentation patterns and chromatographic behavior of peptides carrying this modification is crucial for its confident identification and quantification.

This protocol provides a robust workflow from sample preparation to data analysis, enabling researchers to investigate the potential biological significance of this modification.

Experimental Workflow

The overall experimental workflow for the analysis of **carbamoyl-DL-ala-OH** modified peptides is depicted below. It involves standard proteomic sample preparation steps, followed by targeted LC-MS/MS analysis and data processing to identify and quantify the modified peptides.

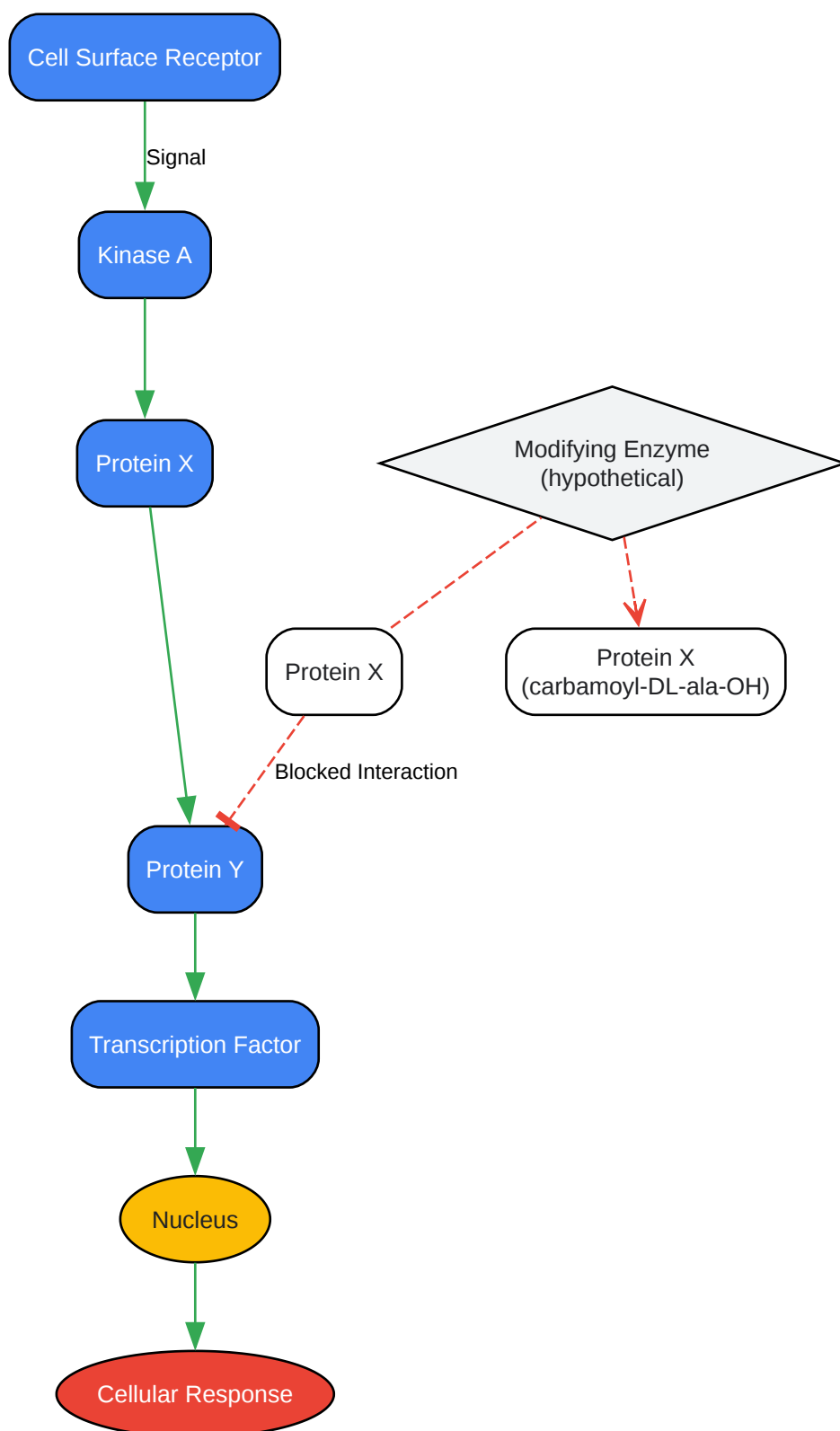


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Figure 1: Overall workflow for the analysis of **carbamoyl-DL-alanine** modified peptides.

Hypothetical Signaling Pathway

The modification of proteins with **carbamoyl-DL-ala-OH** could potentially impact various cellular signaling pathways. For instance, it could alter protein-protein interactions, enzyme activity, or protein stability, similar to other PTMs. Below is a hypothetical signaling pathway illustrating how this modification could regulate a cellular process.



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Figure 2: Hypothetical signaling pathway regulated by **carbamoyl-DL-ala-OH** modification.

Experimental Protocols

Protein Digestion and Peptide Preparation

This protocol is adapted from standard procedures for proteomic sample preparation.^{[1][2]}

- Protein Denaturation, Reduction, and Alkylation:
 - Resuspend the protein pellet in 100 μ L of 8 M urea in 50 mM ammonium bicarbonate.
 - Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
 - Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
 - Quench the reaction by adding DTT to a final concentration of 10 mM.
- Enzymatic Digestion:
 - Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
 - Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.
 - Incubate at 37°C overnight with gentle shaking.
- Peptide Desalting:
 - Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptides.
 - Wash the cartridge with 0.1% TFA in water.
 - Elute the peptides with 50% acetonitrile in 0.1% TFA.
 - Dry the eluted peptides in a vacuum centrifuge.

- Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of **carbamoyl-DL-ala-OH** modified peptides. Optimization may be required based on the specific instrumentation and sample complexity.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Setting
LC System	High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column	Reversed-phase C18 column (e.g., 2.1 mm ID, 150 mm length, 1.8 µm particle size)
Mobile Phase A	0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Flow Rate	300 µL/min
Column Temperature	40°C
Injection Volume	5-10 µL

Table 2: Liquid Chromatography Gradient

Time (min)	% Mobile Phase B
0	2
5	5
45	35
50	80
55	80
56	2
65	2

Table 3: Mass Spectrometry Parameters

Parameter	Recommended Setting
Mass Spectrometer	High-resolution Orbitrap or Q-TOF mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI)
MS1 Scan Range	350-1800 m/z
MS1 Resolution	60,000
MS/MS	Data-Dependent Acquisition (DDA) of the top 10 most intense precursor ions
Fragmentation	Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
MS/MS Resolution	15,000
Isolation Window	2.0 m/z
Normalized Collision Energy	28-32 (optimization recommended)
Dynamic Exclusion	30 seconds

Data Analysis

- Database Searching:
 - Use a suitable search algorithm (e.g., Mascot, SEQUEST, MaxQuant) to search the acquired MS/MS spectra against a relevant protein sequence database.
 - Configure the search parameters to include:
 - Enzyme: Trypsin (with up to 2 missed cleavages).
 - Fixed Modification: Carbamidomethyl (C) (+57.0215 Da).
 - Variable Modifications: Oxidation (M) (+15.9949 Da), Acetyl (Protein N-term) (+42.0106 Da), and **Carbamoyl-DL-ala-OH** (K, N-terminus) (+115.0484 Da).
 - Set appropriate precursor and fragment mass tolerances (e.g., 10 ppm for precursor, 0.02 Da for fragments).
- Identification of Modified Peptides:
 - Filter the search results based on a false discovery rate (FDR) of <1%.
 - Manually inspect the MS/MS spectra of peptides identified with the **carbamoyl-DL-ala-OH** modification to ensure high-quality matches.
 - Look for the presence of characteristic b- and y-ion series that confirm the peptide sequence and the location of the modification.
- Diagnostic Ions:
 - Acylation of lysine residues can produce diagnostic immonium-related ions in the low m/z region of the MS/MS spectrum.[3][4][5] For a **carbamoyl-DL-ala-OH** modified lysine, a specific diagnostic ion may be present. The theoretical m/z of the immonium ion for **carbamoyl-DL-ala-OH** modified lysine is 244.1556 Da. The presence of this ion can add confidence to the identification of the modified peptide.

Quantitative Data Presentation

For quantitative analysis, either label-free quantification (LFQ) or stable isotope labeling methods can be employed. The results should be summarized in a clear and structured table.

Table 4: Example of Quantitative Results for **Carbamoyl-DL-ala-OH** Modified Peptides

Protein Accession	Gene Name	Peptide Sequence	Modification Site	Fold Change (Treatment/Control)	p-value
P01234	GENE1	TIDEK(carbamoyl-DL-ala-OH)LNVQR	K123	2.5	0.012
Q56789	GENE2	(carbamoyl-DL-ala-OH)MPEITLP AK	N-terminus	-1.8	0.045
...

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of peptides modified with **carbamoyl-DL-ala-OH**. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can confidently identify and quantify this novel post-translational modification. The provided workflow and hypothetical examples serve as a valuable resource for scientists in academia and the pharmaceutical industry who are investigating the role of protein modifications in biological systems and drug development. Further optimization of the LC-MS/MS parameters may be necessary depending on the specific instrumentation and biological samples being analyzed.

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